molecular formula C3H3ClN4O B030443 4-Amino-6-chloro-1,3,5-triazin-2-ol CAS No. 38862-29-2

4-Amino-6-chloro-1,3,5-triazin-2-ol

Cat. No. B030443
CAS RN: 38862-29-2
M. Wt: 146.53 g/mol
InChI Key: GHCVXTFBVDVFGE-UHFFFAOYSA-N
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Description

“4-Amino-6-chloro-1,3,5-triazin-2-ol” is a type of chloro-1,3,5-triazine . It is a monoamino-1,3,5-triazine and a monohydroxy-1,3,5-triazine .


Synthesis Analysis

The synthesis of “4-Amino-6-chloro-1,3,5-triazin-2-ol” involves selective substitution for one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion . The products formed are in the lactam form . The synthesis can be achieved by conventional methods or using microwave irradiation .

Scientific Research Applications

Anticancer Agent Design

This compound has been explored as a potential anticancer agent. Researchers have designed molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment, aiming to discover new compounds with antitumor activity . These derivatives have shown cytotoxic activity against various tumor cell lines, indicating the compound’s relevance in cancer research.

Antimicrobial Activity

Studies have evaluated derivatives of 4-Amino-6-chloro-1,3,5-triazin-2-ol for their antimicrobial activity against a range of organisms, including E. coli , S. aureus , and C. albicans . This highlights its potential use in developing new antimicrobial agents.

Synthesis of Sulfonamide Derivatives

The compound serves as a precursor in the synthesis of new sulfonamide derivatives. These derivatives are obtained by reacting the corresponding esters with appropriate biguanide hydrochlorides . The synthesized compounds are then tested for various biological activities.

Chemical Entity for Biological Studies

As a chemical entity, 4-Amino-6-chloro-1,3,5-triazin-2-ol is part of the Chemical Entities of Biological Interest (ChEBI) database. It is used as a reference compound for biological studies and is a subject of interest for molecular entities focused on ‘small’ chemical compounds .

Organic Synthesis

This compound is utilized in organic synthesis processes, such as the condensation of carboxylic acids and amines to form amides, and the esterification of carboxylic acids with alcohols to produce esters . Its reactivity makes it a valuable tool in synthetic chemistry.

Molecular Pathology Research

In molecular pathology, 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives are studied for their therapeutic potential. The compound’s derivatives are analyzed for their effects on cell cycle arrest and apoptosis induction in cancer cells .

properties

IUPAC Name

4-amino-6-chloro-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCVXTFBVDVFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192117
Record name 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-1,3,5-triazin-2-ol

CAS RN

38862-29-2
Record name 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38862-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-chloro-1,3,5-triazin-2-ol
Reactant of Route 2
4-Amino-6-chloro-1,3,5-triazin-2-ol
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Reactant of Route 6
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